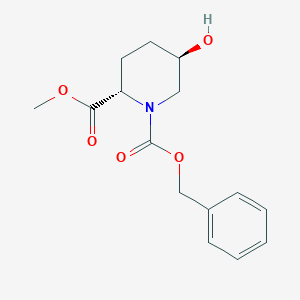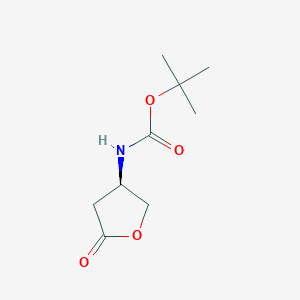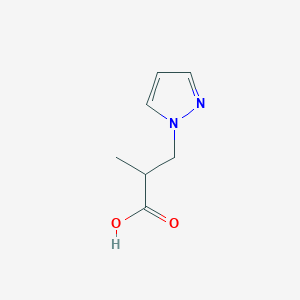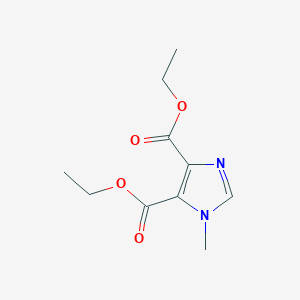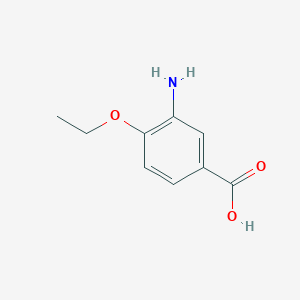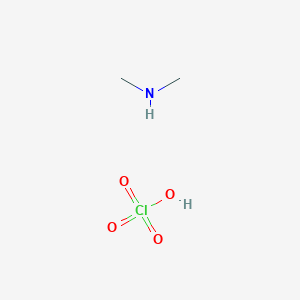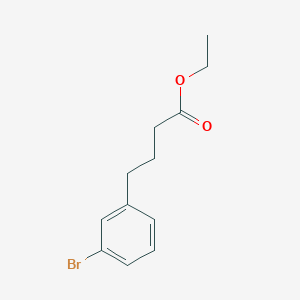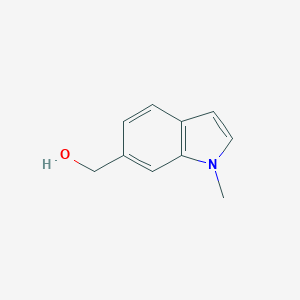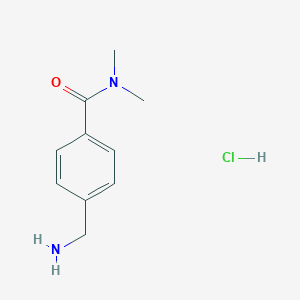
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride, also known as 4-AMDMBA hydrochloride, is a synthetic organic compound that has been used in scientific research for its biochemical and physiological effects. 4-AMDMBA hydrochloride is a white, odorless crystalline powder that is soluble in water and has a melting point of 156-158°C. It is a derivative of benzamide and is used in a variety of lab experiments, including those related to drug metabolism, cell signaling, and enzyme inhibition.
Scientific Research Applications
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride has been used in a variety of scientific research applications, including drug metabolism, cell signaling, and enzyme inhibition. It has been used to study the metabolism of drugs in the liver, as well as to investigate the effects of drugs on cell signaling pathways. It has also been used to study the inhibition of enzymes involved in the metabolism of drugs.
Mechanism of Action
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride is a reversible inhibitor of the enzyme cytochrome P450 2E1 (CYP2E1). This enzyme is involved in the metabolism of drugs in the liver and is responsible for the activation of several drugs, including ethanol and paracetamol. 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride binds to the active site of CYP2E1, preventing it from binding to its substrates. This inhibition results in reduced metabolism of drugs and increased bioavailability.
Biochemical and Physiological Effects
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. In drug metabolism studies, it has been shown to reduce the metabolism of drugs in the liver, resulting in increased bioavailability. In cell signaling studies, it has been shown to modulate the activity of several signaling pathways, including those involved in inflammation and immune response. In enzyme inhibition studies, it has been shown to inhibit the activity of CYP2E1, resulting in reduced metabolism of drugs in the liver.
Advantages and Limitations for Lab Experiments
The use of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride in laboratory experiments offers several advantages. It is a water-soluble compound that is easy to handle and store. It is also relatively inexpensive and readily available. The main limitation of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride is that it is a reversible inhibitor of CYP2E1, meaning that the inhibition is not permanent and can be reversed if the compound is removed from the system.
Future Directions
Future research on 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride should focus on exploring its potential therapeutic applications. Studies should investigate its effects on the metabolism of drugs in different organs and tissues, as well as its effects on cell signaling pathways and enzyme inhibition. Other potential future directions include exploring its effects on disease states, such as cancer and Alzheimer's disease, and its potential use as an adjuvant in drug therapy. Additionally, further research should be done to determine the optimal dose and duration of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride administration for different therapeutic applications.
Synthesis Methods
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride is synthesized by reacting 4-aminomethylbenzamide with hydrochloric acid. The reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction is complete after 15-20 minutes and yields 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride as a white, odorless crystalline powder.
properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9-5-3-8(7-11)4-6-9;/h3-6H,7,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTFXPYCZHDSDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

